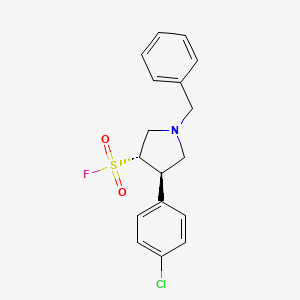
(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride is a synthetic organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used in various chemical and biological applications. The specific stereochemistry of this compound, indicated by the (3S,4R) configuration, suggests that it has chiral centers, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the exact products would depend on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Aqueous base such as sodium hydroxide (NaOH).
Major Products
The major products of these reactions would include sulfonamides, sulfonic acids, and various reduced or oxidized derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides.
Biology: May be used in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride likely involves the irreversible inhibition of enzymes through the formation of a covalent bond with the active site serine residue. This results in the inactivation of the enzyme and disruption of its biological function.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride
- (3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride
- (3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidine-3-sulfonyl fluoride
Uniqueness
The uniqueness of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride lies in the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds with different substituents.
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBAZUZPVKCDC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
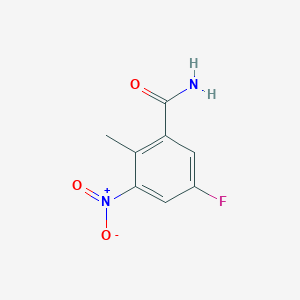
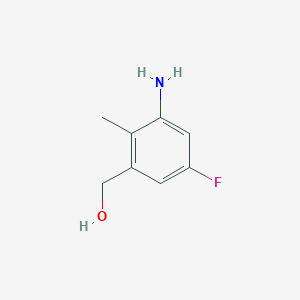
![8-Bromo-1H-pyrano[4,3-c]pyridin-4(3H)-one](/img/structure/B6600252.png)
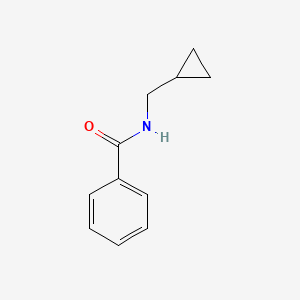
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)
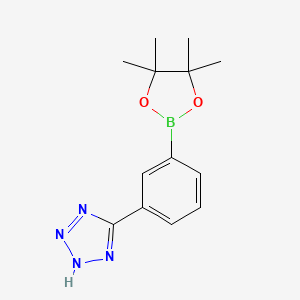
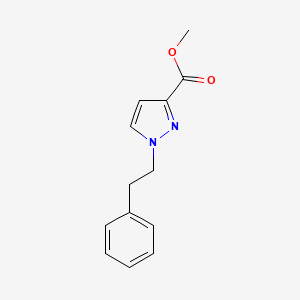
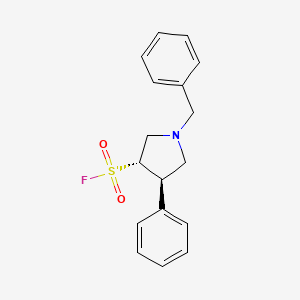

![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
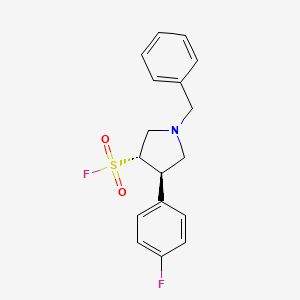

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)
